molecular formula C7H10N2O3 B13528463 2-(1-Ethyl-4-pyrazolyl)-2-hydroxyacetic Acid

2-(1-Ethyl-4-pyrazolyl)-2-hydroxyacetic Acid

Katalognummer: B13528463
Molekulargewicht: 170.17 g/mol
InChI-Schlüssel: CUKSRXVXOVHYBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl group at the 1-position and a hydroxyacetic acid moiety at the 2-position of the pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetic acid typically involves the condensation of ethylhydrazine with an appropriate α,β-unsaturated carbonyl compound, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of ethylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by oxidation to introduce the hydroxyacetic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid.

    Reduction: Regeneration of 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetic acid.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyacetic acid moiety can also participate in hydrogen bonding, enhancing its binding affinity to target proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

  • 2-(1-methyl-1H-pyrazol-4-yl)-2-hydroxyacetic acid
  • 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid
  • 2-(1-ethyl-1H-pyrazol-4-yl)-2-aminoacetic acid

Comparison: Compared to its analogs, 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetic acid is unique due to the presence of the hydroxyacetic acid moiety, which imparts distinct chemical reactivity and biological activity. For example, the hydroxy group can participate in additional hydrogen bonding interactions, potentially enhancing its binding affinity to biological targets. Additionally, the ethyl group at the 1-position can influence the compound’s lipophilicity and overall pharmacokinetic properties.

Eigenschaften

Molekularformel

C7H10N2O3

Molekulargewicht

170.17 g/mol

IUPAC-Name

2-(1-ethylpyrazol-4-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C7H10N2O3/c1-2-9-4-5(3-8-9)6(10)7(11)12/h3-4,6,10H,2H2,1H3,(H,11,12)

InChI-Schlüssel

CUKSRXVXOVHYBF-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=C(C=N1)C(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.